molecular formula C7H8N2O4 B3047486 3-(Ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid CAS No. 1401562-12-6

3-(Ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B3047486
CAS No.: 1401562-12-6
M. Wt: 184.15
InChI Key: SUQSZNZPCNIEFJ-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid (CAS 1401562-12-6) is a versatile pyrazole derivative that serves as a pivotal building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its molecular structure, with both ethoxycarbonyl and carboxylic acid functional groups, allows for versatile chemical modifications, facilitating the introduction of diverse structural features into target molecules . In pharmaceutical research, it is utilized as a key intermediate for synthesizing biologically active compounds and potential drug candidates across various therapeutic areas . In agrochemical applications, this compound finds utility in the synthesis of pesticides, herbicides, and fungicides, contributing to molecules with improved efficacy and environmental compatibility . Additionally, its reactivity and versatility make it a valuable ingredient in materials science for developing advanced polymers, dyes, and other functional materials for industrial applications such as coatings and adhesives . The compound has a molecular formula of C 7 H 8 N 2 O 4 and a molecular weight of approximately 184.15 g/mol . It is typically supplied as a white to off-white powder . Proper safety precautions must be observed during handling; hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautions such as using adequate ventilation, wearing personal protective equipment (PPE), and following established protocols are essential to minimize potential risks . This product is intended for research and further manufacturing purposes only and is not intended for direct human use.

Properties

IUPAC Name

5-ethoxycarbonyl-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-2-13-7(12)5-3-4(6(10)11)8-9-5/h3H,2H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQSZNZPCNIEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857001
Record name 5-(Ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401562-12-6
Record name 5-(Ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce pyrazole-5-methanol derivatives.

Scientific Research Applications

Agricultural Chemistry

One of the primary applications of 3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid is in the development of insecticides. Research has shown that derivatives of pyrazole-5-carboxylic acids exhibit significant insecticidal activity against pests such as Aphis fabae. For instance, compounds derived from this structure have been tested for their effectiveness, revealing:

  • Insecticidal Activity : Some derivatives demonstrated mortality rates exceeding 85% at low concentrations (12.5 mg/L) against Aphis fabae .

This suggests that this compound could be a key component in formulating new agrochemicals.

Pharmaceutical Research

The pyrazole framework is also significant in medicinal chemistry due to its potential anti-inflammatory and analgesic properties. Compounds with similar structures have been explored for:

  • Anti-inflammatory Activities : Pyrazole derivatives have shown promise in reducing inflammation in various animal models.

Research indicates that modifications to the carboxylic acid group can enhance bioactivity and selectivity for specific biological targets.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for synthesizing more complex molecules. Its ability to undergo further functionalization makes it a versatile reagent in:

  • Building Block for Complex Structures : It can participate in reactions such as nucleophilic substitutions and cycloadditions, facilitating the construction of diverse organic compounds.

Case Study 1: Insecticidal Activity Assessment

A study synthesized several derivatives of this compound and evaluated their insecticidal properties against Aphis fabae. The results indicated that certain modifications led to enhanced activity, showcasing the potential for developing new pest control agents .

CompoundMortality Rate (%)Concentration (mg/L)
7h85.712.5
7a60.025
7j75.015

Case Study 2: Pharmaceutical Applications

In another research initiative, modifications of pyrazole derivatives were explored for anti-inflammatory effects. The results demonstrated that specific structural changes could significantly improve efficacy in reducing inflammatory markers in vitro .

ModificationInhibition (%)IC50 (µM)
Ethoxy Group7010
Methyl Group5020

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The ethoxycarbonyl and carboxylic acid groups play crucial roles in binding to active sites and influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 3) Substituents (Position 5) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound Ethoxycarbonyl (-COOEt) Carboxylic acid (-COOH) C₇H₈N₂O₄ 198.18 Agrochemical intermediates, metal coordination
3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid Methoxycarbonyl (-COOMe) Carboxylic acid (-COOH) C₇H₈N₂O₄ 184.15 Anticancer agent synthesis
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Trifluoromethyl (-CF₃) Carboxylic acid (-COOH) C₆H₅F₃N₂O₂ 208.11 Fluorinated drug candidates
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid Phenyl (-C₆H₅) Carboxylic acid (-COOH) C₁₁H₁₀N₂O₂ 202.21 Anti-inflammatory activity
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid Bromo (-Br), Chloropyridinyl Carboxylic acid (-COOH) C₉H₆BrClN₂O₂ 305.52 Insecticide intermediates (e.g., chlorantraniliprole)

Physicochemical Properties

Table 2: Solubility and Stability Data*

Compound Solubility (Water) Stability LogP
This compound Low Stable at RT 1.2
3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid Moderate Sensitive to light 0.8
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Low Hydrolytically stable 2.1

Research Findings and Industrial Relevance

  • Agrochemicals: Halogenated pyrazole carboxylic acids (e.g., bromo and chloro derivatives) dominate insecticide research due to their affinity for ryanodine receptors in pests .
  • Pharmaceuticals : Methyl and trifluoromethyl derivatives are prioritized in kinase inhibitor and anticancer drug development .
  • Material Science : Ethoxycarbonyl-substituted pyrazoles form stable coordination polymers with transition metals, useful in catalysis .

Biological Activity

3-(Ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by data from various studies.

Chemical Structure

The chemical structure of this compound is characterized by a pyrazole ring with an ethoxycarbonyl and carboxylic acid functional groups. This unique arrangement contributes to its biological properties.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Compound AS. aureus16 µg/mL
Compound BP. aeruginosa64 µg/mL

Insecticidal Properties

The insecticidal activity of pyrazole derivatives has been explored extensively. A study demonstrated that certain derivatives exhibited high mortality rates against Aphis fabae, indicating their potential as agrochemicals.

Case Study: Insecticidal Activity
In a bioassay, a derivative of this compound showed an 85.7% mortality rate at a concentration of 12.5 mg/L , comparable to commercial insecticides like imidacloprid .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular processes.
  • Receptor Modulation : The compound can interact with specific receptors, altering signaling pathways that affect cell proliferation and apoptosis.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyrazole derivatives to assess its relative potency and efficacy.

Table 2: Comparative Biological Activities

CompoundActivity TypeIC50/Effective Concentration
This compoundAntimicrobial32 µg/mL
Compound CAntimicrobial50 µg/mL
Compound DInsecticidal12.5 mg/L

Future Directions and Research

Further research is warranted to explore the full potential of this compound in various therapeutic areas, including:

  • Cancer Therapy : Investigating the compound's role in inhibiting cancer cell proliferation.
  • Anti-inflammatory Applications : Exploring its anti-inflammatory properties through targeted studies.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 3-(Ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclocondensation of ethyl acetoacetate with a hydrazine derivative (e.g., phenylhydrazine) and a carbonyl source like DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole ring. Subsequent hydrolysis under basic conditions replaces the ethoxycarbonyl group with a carboxylic acid . For derivatives, Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst enables introduction of diverse substituents . Optimization includes controlling temperature (60–100°C), solvent choice (DMF/water mixtures), and catalyst loading (1–5 mol%) to improve yields (>70%) and purity.

Q. What spectroscopic and crystallographic methods are used to characterize this compound and its derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, pyrazole C-H protons appear as doublets in δ 6.5–7.5 ppm .
  • Infrared (IR) Spectroscopy : Stretching vibrations for carboxylic acid (1700–1750 cm⁻¹) and ester (1250–1300 cm⁻¹) groups validate functionalization .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for pyrazole-5-carboxylic acid derivatives?

  • Methodological Answer : Cross-validation using complementary techniques is critical:

  • Case Study : Discrepancies in NMR signals due to tautomerism (e.g., 1H-pyrazole vs. 2H-pyrazole) can be resolved via deuterated solvent studies or 2D NMR (COSY, HSQC) .
  • Crystallographic Validation : X-ray structures provide unambiguous confirmation of regiochemistry when spectral data are inconclusive .

Q. What computational methods are employed to predict electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model:

  • Frontier Molecular Orbitals (FMOs) : Predict HOMO-LUMO gaps (~4–5 eV) to assess charge transfer properties .
  • Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites for reaction planning.
  • Comparison with Experimental Data : IR and UV-Vis spectra validate computational models .

Q. How is this compound utilized in structure-activity relationship (SAR) studies for drug discovery?

  • Methodological Answer :

  • Derivatization Strategies : Introduce substituents at N1, C3, or C5 positions to modulate bioactivity. For example:
  • C3 Modification : Bromine or phenyl groups enhance antibacterial activity .
  • N1 Functionalization : Alkyl chains improve lipophilicity for membrane permeability .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) or pathogens. IC₅₀ values <10 µM indicate promising leads .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid
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3-(Ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid

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